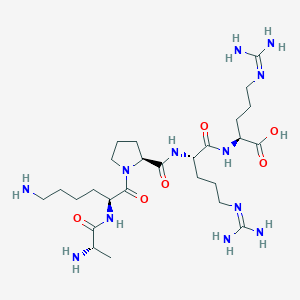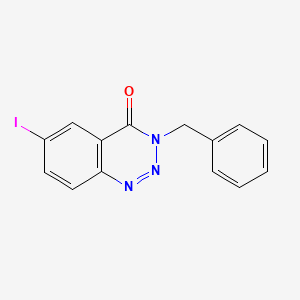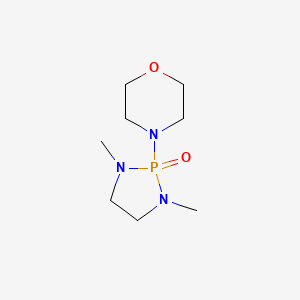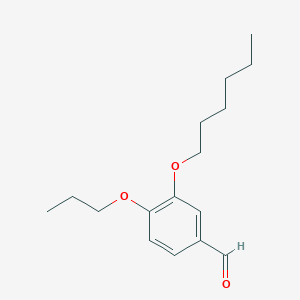![molecular formula C9H8N4O B15169614 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one CAS No. 647841-45-0](/img/structure/B15169614.png)
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohepta-2,4,6-trien-1-one moiety. One common method for synthesizing triazole derivatives is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the use of hydrazines and carboxylic acids or their derivatives under specific conditions to form the triazole ring.
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
3-Amino-5-nitro-1,2,4-triazole: Known for its stability and reactivity in various chemical reactions.
4,4′-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid): Used in coordination polymers with unique structural and functional properties.
Uniqueness
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one is unique due to its combination of the triazole ring with the cyclohepta-2,4,6-trien-1-one moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
647841-45-0 |
|---|---|
Fórmula molecular |
C9H8N4O |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
2-(1,2,4-triazol-4-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8N4O/c14-9-5-3-1-2-4-8(9)12-13-6-10-11-7-13/h1-7H,(H,12,14) |
Clave InChI |
SQODLLQTRXENCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=O)C=C1)NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


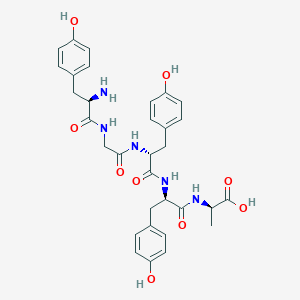

![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)

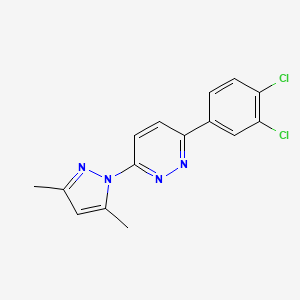
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
